1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethane-1-thione
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Overview
Description
1-Phenyl-2-(triphenylphosphoranylidene)ethanethione is an organophosphorus compound with the molecular formula C26H21PS It is known for its unique structure, which includes a phenyl group and a triphenylphosphoranylidene moiety attached to an ethanethione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(triphenylphosphoranylidene)ethanethione can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with phenacyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for 1-Phenyl-2-(triphenylphosphoranylidene)ethanethione are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(triphenylphosphoranylidene)ethanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethione moiety to an ethanethiol group.
Substitution: The phenyl and triphenylphosphoranylidene groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanethiol derivatives.
Substitution: Various substituted phenyl and phosphoranylidene derivatives.
Scientific Research Applications
1-Phenyl-2-(triphenylphosphoranylidene)ethanethione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(triphenylphosphoranylidene)ethanethione involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating various transformations. Molecular targets and pathways include interactions with enzymes and proteins, where the compound can inhibit or modify their activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(triphenylphosphoranylidene)ethanone: Similar structure but with a carbonyl group instead of a thiocarbonyl group.
Triphenylphosphine: A simpler compound with only the triphenylphosphine moiety.
Phenacyl chloride: A precursor in the synthesis of 1-Phenyl-2-(triphenylphosphoranylidene)ethanethione.
Uniqueness
1-Phenyl-2-(triphenylphosphoranylidene)ethanethione is unique due to its combination of a phenyl group, a triphenylphosphoranylidene moiety, and an ethanethione backbone
Properties
CAS No. |
58309-82-3 |
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Molecular Formula |
C26H21PS |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-phenyl-2-(triphenyl-λ5-phosphanylidene)ethanethione |
InChI |
InChI=1S/C26H21PS/c28-26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
InChI Key |
LNISUSMTBSVPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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